molecular formula C7H6OS B8506491 2-Sulfanylcyclohepta-2,4,6-trien-1-one CAS No. 1073-38-7

2-Sulfanylcyclohepta-2,4,6-trien-1-one

Cat. No.: B8506491
CAS No.: 1073-38-7
M. Wt: 138.19 g/mol
InChI Key: DNBQDZRBEGFUEA-UHFFFAOYSA-N
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Description

2-Sulfanylcyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of tropone, featuring a hydroxyl group adjacent to a ketone group on a seven-membered carbon ring with three conjugated double bonds. This compound is notable for its aromatic properties and is relatively uncommon in natural products .

Preparation Methods

The synthesis of 2-Sulfanylcyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

2-Sulfanylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and other aromatic compounds .

Scientific Research Applications

2-Sulfanylcyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Sulfanylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .

Comparison with Similar Compounds

2-Sulfanylcyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its aromaticity and functional groups, which contribute to its distinct reactivity and applications.

Properties

CAS No.

1073-38-7

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

2-sulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6OS/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9)

InChI Key

DNBQDZRBEGFUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-2,4,6-cycloheptatrien-1-one [2.82 g, described by T. Nozoe et al., Proc. Japan Acad., 28, 483 (1952)] in ethanol (20 ml) is added dropwise to a suspension, cooled to -70° C., of sodium sulfhydrate (2.2 g) in ethanol (20 ml). The mixture is stirred at -70° C. for two hours, allowed to warm to room temperature and stirred at room temperature for one hour. The mixture is filtered and the filtrate is evaporated. The residue is suspended in water, the mixture is acidified to pH 2 with 10% hydrochloric acid and extracted with ethyl acetate. The organic extract is dried and evaporated. The residue is dissolved in benzene and subjected to chromatography on silica gel. The eluates are evaporated to give the title compound, mp 55° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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